ethyl {2-[(5-methyl-2-furoyl)amino]-1,3-thiazol-4-yl}acetate
Description
Ethyl {2-[(5-methyl-2-furoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a furan ring, both of which are heterocyclic rings . The thiazole ring contains a nitrogen atom and a sulfur atom, while the furan ring contains an oxygen atom . These heteroatoms contribute to the reactivity of the compound .Chemical Reactions Analysis
The thiazole and furan rings in the compound can participate in various chemical reactions. Thiazoles are known to react with electrophiles at the carbon between the nitrogen and sulfur atoms . Furan rings can undergo reactions such as electrophilic aromatic substitution .Future Directions
Thiazole and furan-containing compounds are of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing this compound and testing its biological activity. Additionally, the development of more efficient synthesis methods for this and similar compounds could be a valuable area of research .
Properties
IUPAC Name |
ethyl 2-[2-[(5-methylfuran-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-11(16)6-9-7-20-13(14-9)15-12(17)10-5-4-8(2)19-10/h4-5,7H,3,6H2,1-2H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGQBTFPKFAUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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